molecular formula C12H16ClNO2 B3005898 (R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride CAS No. 1354721-23-5

(R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride

Cat. No. B3005898
CAS RN: 1354721-23-5
M. Wt: 241.72
InChI Key: VZRPGMINKNENCQ-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride” is a chemical compound with the IUPAC name: methyl 3-[(2R)-pyrrolidin-2-yl]benzoate;hydrochloride . It is used only for research and development under the supervision of a technically qualified individual .

Scientific Research Applications

Electrochromic Properties and Potential in pH Sensors

The derivative of pyrrolidine, specifically polypyrrole derivatised with Methyl Red azo dye, has been investigated for its electrochromic properties. This compound demonstrates significant chromatic contrast and switching time, making it useful for application in pH sensors. The color variation in different pH environments signifies its potential in sensor technology (Almeida et al., 2017).

Structural Analysis and Physicochemical Properties

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a pyrrolidin-1-yl)methanone derivative, structurally related to pyrrolidine, have been synthesized and analyzed. The study includes crystallographic, conformational analyses, and density functional theory calculations, revealing insights into their molecular structures and physicochemical properties (Huang et al., 2021).

Photophysical Properties in Derivatives

S, N, and Se-modified methyl salicylate derivatives, including a pyrrolidine variant, have been synthesized. Their photophysical properties were examined, highlighting the influence of substituent moieties on these properties, which is crucial for understanding their potential applications in various fields (Yoon et al., 2019).

Anti-Microbial and Anti-Fungal Applications

Pyrrolidine derivatives, including one similar to the compound , have demonstrated significant anti-microbial and anti-fungal properties. This positions them as valuable compounds in the pharmaceutical industry, especially in the development of new treatments for resistant strains of bacteria and fungi (Masila et al., 2020).

Safety and Hazards

“®-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and can cause specific target organ toxicity after a single exposure (Category 3), particularly to the respiratory system . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-[(2R)-pyrrolidin-2-yl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11;/h2,4-5,8,11,13H,3,6-7H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRPGMINKNENCQ-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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